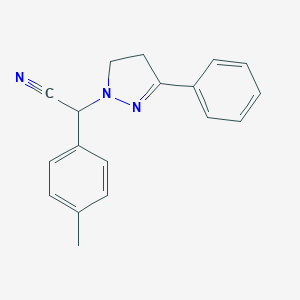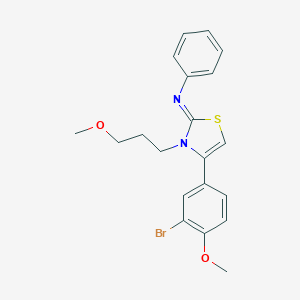
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile (MPDPA) is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. MPDPA is a heterocyclic compound that contains both pyrazole and nitrile functional groups. It is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for use in cancer therapy.
実験室実験の利点と制限
The advantages of using (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in scientific research include its high purity and yield, as well as its potential as a therapeutic agent for the treatment of various diseases. However, the limitations of using (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile include its limited solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research involving (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One area of interest is the development of more efficient synthesis methods for (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, which could increase its availability for use in scientific research. Another area of interest is the investigation of the mechanism of action of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile for use in humans.
合成法
The synthesis of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the reaction of 4-methylbenzaldehyde with 3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonitrile in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile as a white crystalline solid. The synthesis of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been optimized to yield high purity and high yields, making it suitable for use in scientific research.
科学的研究の応用
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
製品名 |
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
分子式 |
C18H17N3 |
分子量 |
275.3 g/mol |
IUPAC名 |
2-(4-methylphenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C18H17N3/c1-14-7-9-16(10-8-14)18(13-19)21-12-11-17(20-21)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
InChIキー |
FEVDWDQGSXLTOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)


![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)


![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)

![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)